![molecular formula C18H15NO3 B5668599 5-methyl-N-(4-phenoxyphenyl)-2-furamide](/img/structure/B5668599.png)
5-methyl-N-(4-phenoxyphenyl)-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of 5-methyl-N-(4-phenoxyphenyl)-2-furamide involves complex chemical reactions. A study demonstrates a novel synthesis route using palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide, optimizing the yield through variations in the catalyst, base, and solvent used. This process resulted in the high-yield formation of the target compound, illustrating an efficient synthetic approach for such furamide derivatives (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of 5-methyl-N-(4-phenoxyphenyl)-2-furamide and related compounds has been elucidated using spectroscopic methods and computational studies. Investigations into ortho-hydroxy Schiff base compounds, which share structural similarities, have provided insights into the molecular geometry, vibrational frequencies, and electronic absorption spectra, helping to understand the structural characteristics of furamide derivatives (Koşar et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving furamide derivatives are pivotal for their functional applications. Studies on Schiff bases related to furamide compounds have shown significant findings on the intramolecular proton transfer and second-order nonlinear optical properties, indicating the potential of furamide derivatives in electronic and photonic applications (Albayrak et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and thermal stability, are crucial for the application of furamide derivatives in material science. Research into crosslinked aromatic polyamides containing furane groups has shown these compounds possess high emission fluorescence, suggesting their use in heat-sensitive devices due to their distinctive physical properties (Sánchez et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-methyl-N-(4-phenoxyphenyl)-2-furamide, such as reactivity and interaction with other chemical entities, play a significant role in its potential applications. A study on furan derivatives has revealed the process of nucleophilic substitution, which is fundamental for modifying the chemical structure and enhancing the properties of furamide derivatives for specific applications (Tanaka et al., 1981).
properties
IUPAC Name |
5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-7-12-17(21-13)18(20)19-14-8-10-16(11-9-14)22-15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNYXLTYFJZWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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